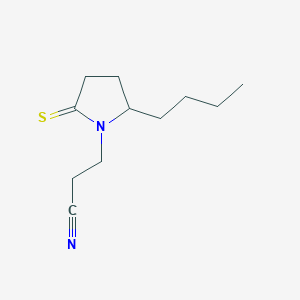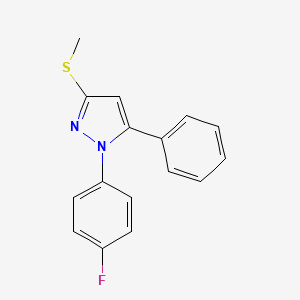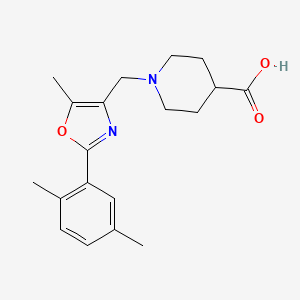
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The presence of an ethyl group at the second position and a methoxyphenyl group at the first position makes this compound unique. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole, which can then be modified to form the desired pyrrole compound.
-
Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or methanol, with the reaction mixture being heated to reflux for several hours.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the ethyl group, converting it to a carboxylic acid.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the aromatic ring or any double bonds present in the substituents.
-
Substitution: : Electrophilic substitution reactions are common for pyrroles. For instance, nitration can be achieved using nitric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Carboxylic acids
Reduction: Reduced aromatic rings or alkanes
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
-
Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
-
Industry: : Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1H-pyrrole: Lacks the ethyl and methoxy groups, making it less hydrophobic and potentially less active in biological systems.
2-ethyl-1H-pyrrole: Lacks the methoxyphenyl group, which may reduce its binding affinity to certain targets.
3-methoxy-1H-pyrrole: Lacks the ethyl group, which can affect its solubility and reactivity.
Uniqueness
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, while the methoxyphenyl group enhances its potential for π-π interactions and binding affinity to molecular targets.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-ethyl-1-(3-methoxyphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-11-7-5-9-14(11)12-6-4-8-13(10-12)15-2/h4-10H,3H2,1-2H3 |
Clave InChI |
VZTYREMFGQRAIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CN1C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


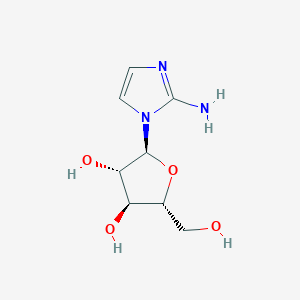
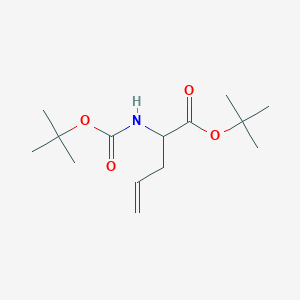
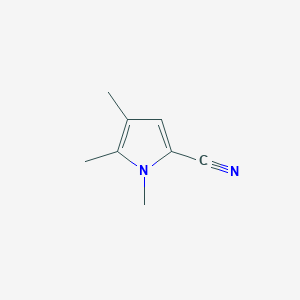
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
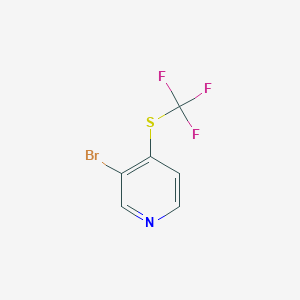
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)

